{[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}methylamine
Description
{[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}methylamine is a sulfonamide derivative characterized by a methoxy group at the 2-position and an isopropyl (methylethyl) group at the 5-position of the phenyl ring. The sulfonylmethylamine moiety (-SO₂-CH₂-NH₂) distinguishes it from simpler sulfonamides, offering unique electronic and steric properties.
Properties
IUPAC Name |
2-methoxy-N-methyl-5-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S/c1-8(2)9-5-6-10(15-4)11(7-9)16(13,14)12-3/h5-8,12H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZWYEXLXBRCPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}methylamine typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituents
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
{[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}methylamine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) or alkyl halides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the sulfonyl group can yield a sulfide derivative.
Scientific Research Applications
{[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}methylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}methylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The sulfonylmethylamine group is particularly important for its binding affinity and specificity towards target proteins.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural features are compared below with sulfonyl-containing analogues from the evidence:
Table 1: Structural and Functional Comparisons
Key Observations:
- Electronic Effects : The methoxy group in the target compound (electron-donating) contrasts with bromine in 873673-54-2 (electron-withdrawing), altering reactivity in cross-coupling reactions .
- Functional Group Diversity : The oxazole core in Example 200 enhances aromatic interactions, while the glycine moiety in 592542-59-1 adds polarity, influencing solubility .
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